molecular formula C17H21ClN2O2 B1522137 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride CAS No. 1197727-00-6

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride

Cat. No. B1522137
M. Wt: 320.8 g/mol
InChI Key: WPFCWTRAMCOHPW-UHFFFAOYSA-N
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Description

“2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1197727-00-6 . It has a molecular weight of 320.82 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C17H21ClN2O2 . The InChI Code is 1S/C17H20N2O2.ClH/c1-13-3-2-4-15(11-13)19-17(20)12-21-16-7-5-14(6-8-16)9-10-18;/h2-8,11H,9-10,12,18H2,1H3,(H,19,20);1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available.

Scientific Research Applications

Environmental Degradation and Biotoxicity

Research on the degradation of pharmaceuticals like acetaminophen by advanced oxidation processes (AOPs) explores the pathways, by-products, and biotoxicity of these compounds in aquatic environments. Such studies reveal the potential environmental impacts of pharmaceutical compounds and their transformation products, which may relate to the environmental fate of similar complex chemicals (Qutob et al., 2022).

Pharmacological Reviews and Health Impacts

Comprehensive reviews on the pharmacological effects of compounds like chlorogenic acid (CGA) highlight the broad range of biological and therapeutic roles these molecules can play, including antioxidant, anti-inflammatory, and neuroprotective activities. This underscores the potential for complex compounds to have multifaceted applications in medicine and health (Naveed et al., 2018).

Transformation Pathways in Different Environments

Studies on the environmental fate, sorption, and transformation pathways of pharmaceuticals and herbicides in water, soil, and sediment provide insights into how these compounds interact with and impact the environment. Understanding the transformation pathways of such compounds is crucial for assessing their environmental and health risks, as well as for developing remediation strategies (Vo et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.ClH/c1-13-3-2-4-15(11-13)19-17(20)12-21-16-7-5-14(6-8-16)9-10-18;/h2-8,11H,9-10,12,18H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFCWTRAMCOHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride

CAS RN

1197727-00-6
Record name 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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